molecular formula C10H13NS B566930 2-(2-Pyrrolidinyl)benzenethiol CAS No. 1270514-65-2

2-(2-Pyrrolidinyl)benzenethiol

Cat. No.: B566930
CAS No.: 1270514-65-2
M. Wt: 179.281
InChI Key: OKQAEXBVEXZGCP-UHFFFAOYSA-N
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Description

2-(2-Pyrrolidinyl)benzenethiol is a sulfur-containing aromatic compound featuring a pyrrolidine ring (a five-membered cyclic amine) attached to the benzene ring via a thiol (-SH) group. This structure confers unique electronic and steric properties, making it valuable in synthetic chemistry, catalysis, and pharmaceutical research. 39, ) highlight the synthetic versatility of pyrrolidine-thiol hybrids. The pyrrolidine moiety enhances basicity and hydrogen-bonding capacity, which can influence reactivity in metal-catalyzed reactions or biological interactions .

Properties

IUPAC Name

2-pyrrolidin-2-ylbenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NS/c12-10-6-2-1-4-8(10)9-5-3-7-11-9/h1-2,4,6,9,11-12H,3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKQAEXBVEXZGCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC=CC=C2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Pyrrolidinyl)benzenethiol typically involves the formation of the pyrrolidine ring followed by its attachment to the benzenethiol group. One common method is the 1,3-dipolar cycloaddition reaction between a nitrone and an olefin, which forms the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Pyrrolidinyl)benzenethiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Pyrrolidinyl)benzenethiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 2-(2-Pyrrolidinyl)benzenethiol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance the binding affinity to these targets, leading to various biological effects. The compound may modulate specific pathways, such as inhibiting enzyme activity or altering signal transduction processes .

Comparison with Similar Compounds

Structural and Electronic Features

a) 2-(4,5-Dihydro-1H-imidazol-2-yl)benzenethiol
  • Structure : Contains a dihydroimidazole ring instead of pyrrolidine.
  • Properties : The imidazole ring introduces aromaticity and dual hydrogen-bonding sites (NH groups), increasing polarity compared to pyrrolidine. This enhances its utility in coordination chemistry and as a ligand in metal complexes .
  • Applications : Widely used in pharmaceutical synthesis and as a research chemical for studying antimicrobial activity and DNA interactions .
b) 2-(Phenylamino)benzenethiol
  • Structure: Substitutes pyrrolidine with a phenylamino (-NHPh) group.
  • Properties: The electron-donating amino group increases electron density on the benzene ring, altering reactivity in electrophilic substitution reactions. This compound exhibits a higher topological polar surface area (13 Ų) compared to pyrrolidinyl analogs, affecting solubility and bioavailability .
c) 2-Ethylbenzenethiol and 2-tert-Butylbenzenethiol
  • Structure : Alkyl substituents (ethyl or tert-butyl) replace the pyrrolidine ring.
  • Properties : Alkyl groups increase lipophilicity, enhancing membrane permeability but reducing water solubility. These compounds are commonly used as intermediates in organic synthesis and industrial applications .
d) 3-((2-Methylpiperidin-1-yl)methyl)benzenethiol
  • Structure : Features a piperidine ring (six-membered cyclic amine) instead of pyrrolidine.

Electronic and Spectroscopic Properties

  • Surface-Enhanced Raman Scattering (SERS) : Pyrrolidinyl and thiol groups enable strong adsorption on metal surfaces (e.g., Ag, Au), enhancing Raman signals by up to 10⁶-fold. This property is exploited in sensing and catalytic studies .
  • Comparative Reactivity : Pyrrolidine’s cyclic amine stabilizes charge transfer in metal complexes more effectively than imidazole or aniline derivatives, as seen in antimicrobial Schiff base complexes .

Biological Activity

2-(2-Pyrrolidinyl)benzenethiol, a compound characterized by its unique structural features combining a pyrrolidine ring and a benzenethiol moiety, has garnered interest in various fields of biological research. This article explores its biological activity, including antimicrobial and anticancer properties, alongside its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

This compound is known for its versatility in chemical reactions, which include:

  • Oxidation : The thiol group can be oxidized to form disulfides or sulfonic acids.
  • Reduction : The compound can be reduced to yield thiolates.
  • Substitution : The aromatic ring is capable of undergoing electrophilic substitution reactions such as halogenation or nitration.

Table 1: Common Reactions of this compound

Reaction TypeProducts FormedCommon Reagents
OxidationDisulfides, sulfonic acidsHydrogen peroxide, potassium permanganate
ReductionThiolatesLithium aluminum hydride, sodium borohydride
SubstitutionHalogenated or nitrated derivativesBromine, nitric acid

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. Its mechanism involves the inhibition of metallo-β-lactamases (MBLs), which are enzymes produced by multidrug-resistant bacteria. By mimicking the structure of β-lactam antibiotics, this compound has shown potential in restoring the efficacy of these antibiotics against MBL-producing pathogens .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Research suggests that the compound may modulate specific signaling pathways involved in cancer cell proliferation and apoptosis. The pyrrolidine ring enhances binding affinity to certain molecular targets, which may lead to the inhibition of tumor growth .

The biological activity of this compound can be attributed to its interaction with specific enzymes and receptors:

  • Enzyme Inhibition : The compound acts as a competitive inhibitor for various enzymes, particularly those involved in bacterial resistance mechanisms.
  • Signal Transduction Modulation : It may alter signal transduction pathways by affecting receptor binding and activity.

Case Studies

  • Inhibition of Metallo-β-lactamases : A study demonstrated that this compound effectively inhibited B1 MBLs, enhancing the activity of carbapenem antibiotics against resistant bacterial strains. This was evidenced by in vitro assays showing significant reductions in bacterial growth when treated with the compound alongside traditional antibiotics .
  • Anticancer Efficacy : Another investigation focused on the anticancer properties of this compound revealed that it induced apoptosis in various cancer cell lines. The study noted that treatment led to increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a mechanism for inducing cell death .

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